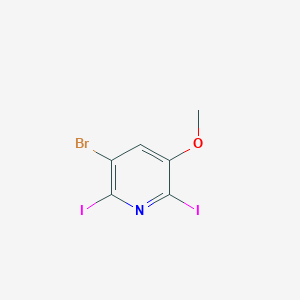
3-Bromo-2,6-diiodo-5-méthoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-diiodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H4BrI2NO and a molecular weight of 439.82 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
3-Bromo-2,6-diiodo-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Molecular docking studies have been executed on the active sites of brd2 inhibitors , suggesting that BRD2 could be a potential target. BRD2 is a protein that plays a crucial role in cellular processes such as transcriptional regulation and cell cycle progression.
Mode of Action
The compound might interact with its targets through hydrogen bond interactions . These interactions could lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-diiodo-5-methoxypyridine typically involves the halogenation of 5-methoxypyridine. The process begins with the bromination of 5-methoxypyridine to introduce the bromine atom at the 3-position. This is followed by iodination at the 2 and 6 positions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of 3-Bromo-2,6-diiodo-5-methoxypyridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,6-diiodo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-iodo-3-methoxypyridine
- 2-Bromo-4-iodo-3-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
Uniqueness
3-Bromo-2,6-diiodo-5-methoxypyridine is unique due to the specific arrangement of bromine and iodine atoms on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-bromo-2,6-diiodo-5-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI2NO/c1-11-4-2-3(7)5(8)10-6(4)9/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIKLFGDHVQDIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1I)I)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649801 |
Source


|
| Record name | 3-Bromo-2,6-diiodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-61-8 |
Source


|
| Record name | 3-Bromo-2,6-diiodo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














